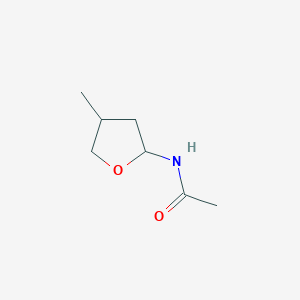
N-(4-Methyloxolan-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Methyltetrahydrofuran-2-yl)acetamide: is an organic compound with the molecular formula C7H13NO2 It is a derivative of acetamide, where the acetamide group is attached to a 4-methyltetrahydrofuran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methyltetrahydrofuran-2-yl)acetamide typically involves the reaction of 4-methyltetrahydrofuran with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of N-(4-Methyltetrahydrofuran-2-yl)acetamide may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities and the attainment of high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions: N-(4-Methyltetrahydrofuran-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The acetamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted acetamide derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(4-Methyltetrahydrofuran-2-yl)acetamide is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms and pathways.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. It can also be used as a model compound to investigate the behavior of similar molecules in biological systems.
Medicine: N-(4-Methyltetrahydrofuran-2-yl)acetamide has potential applications in drug discovery and development. It can be used as a lead compound to design new drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and resins to enhance their properties.
Wirkmechanismus
The mechanism of action of N-(4-Methyltetrahydrofuran-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. It can also interact with receptors on cell surfaces, triggering signaling pathways that lead to various cellular responses.
Vergleich Mit ähnlichen Verbindungen
- N-(4-Methyltetrahydrofuran-2-yl)acetamide
- N-(4-Methyltetrahydrofuran-2-yl)propionamide
- N-(4-Methyltetrahydrofuran-2-yl)butyramide
Uniqueness: N-(4-Methyltetrahydrofuran-2-yl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its 4-methyltetrahydrofuran ring provides stability and enhances its reactivity in various chemical reactions. Additionally, the acetamide group allows for versatile modifications, making it a valuable compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
96563-53-0 |
|---|---|
Molekularformel |
C7H13NO2 |
Molekulargewicht |
143.18 g/mol |
IUPAC-Name |
N-(4-methyloxolan-2-yl)acetamide |
InChI |
InChI=1S/C7H13NO2/c1-5-3-7(10-4-5)8-6(2)9/h5,7H,3-4H2,1-2H3,(H,8,9) |
InChI-Schlüssel |
OMWPTWUHTLKJJK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(OC1)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


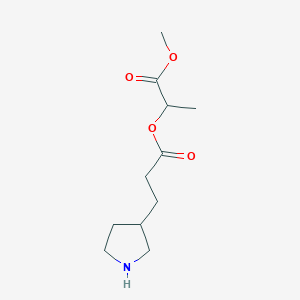
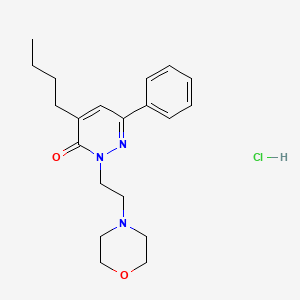
![2,2'-[(2-Methylbutane-1,1-diyl)bis(sulfanediylmethylene)]difuran](/img/structure/B12907826.png)
![(14aR)-((2,13-Diphenyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(methylene))bis(dicyclohexylphosphine)](/img/structure/B12907829.png)
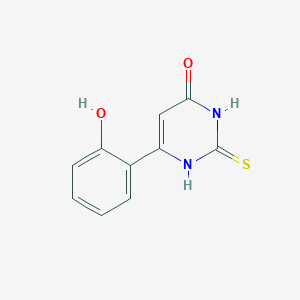

![4-Chloro-5-[(3-methylphenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12907844.png)
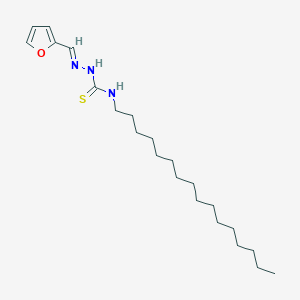
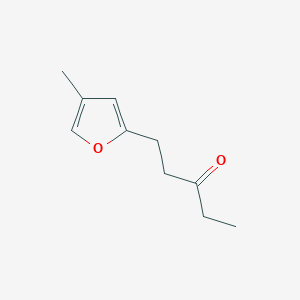
![8-Chloro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12907867.png)
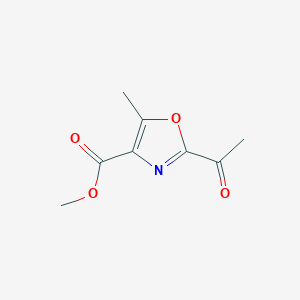
![N-[2,6-Dimethoxy-5-(methylsulfanyl)pyrimidin-4-yl]glycine](/img/structure/B12907871.png)
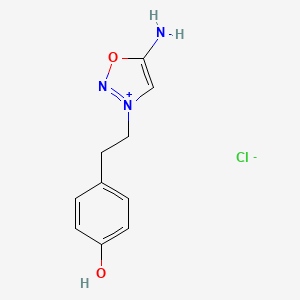
![4H-Pyrido[1,2-a]pyrimidin-4-one, 3-ethyl-6-methyl-](/img/structure/B12907887.png)
